Cas no 871329-65-6 (N-Ethyl 4-boronobenzenesulfonamide)

N-Ethyl 4-boronobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- (4-(N-Ethylsulfamoyl)phenyl)boronic acid
- 4-(Ethylsulfamoyl)benzeneboronic acid
- [4-(ethylsulfamoyl)phenyl]boronic acid
- 4-(N-Ethylsulphonamido)benzeneboronic acid
- Boronic acid,B-[4-[(ethylamino)sulfonyl]phenyl]-
- N-Ethyl 4-boronobenzenesulfonamide
- N-ethyl-4-boronobenzenesulfonamide
- OR4132
- AB30688
- 4-[(Ethylamino)sulfonyl]phenylboronic acid
- X2609
- 4-(N-ETHYLSULPHAMOYL)BENZENEBORONIC ACID
- AKOS015833547
- PS-9556
- 871329-65-6
- D93337
- CS-0176024
- MFCD07363751
- DTXSID00657215
- A862802
- (4-(N-Ethylsulfamoyl)phenyl)boronicacid
- SCHEMBL3915021
- 4-(ethylsulfamoyl)phenylboronic acid
-
- MDL: MFCD07363751
- インチ: 1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3
- InChIKey: YVKVLCDUDPTJEW-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H])(N([H])C([H])([H])C([H])([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 229.05800
- どういたいしつりょう: 229.058
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95
じっけんとくせい
- 密度みつど: 1.36
- ゆうかいてん: 132-136
- ふってん: 424.9°C at 760 mmHg
- フラッシュポイント: 210.8°C
- 屈折率: 1.571
- PSA: 95.01000
- LogP: 0.13630
- じょうきあつ: 0.0±1.1 mmHg at 25°C
N-Ethyl 4-boronobenzenesulfonamide セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant/Keep Cold
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:低温を保つ
N-Ethyl 4-boronobenzenesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
N-Ethyl 4-boronobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E926188-100mg |
N-Ethyl 4-boronobenzenesulfonamide |
871329-65-6 | 100mg |
$110.00 | 2023-05-18 | ||
Alichem | A019119558-5g |
(4-(N-Ethylsulfamoyl)phenyl)boronic acid |
871329-65-6 | 97% | 5g |
$676.28 | 2023-08-31 | |
Chemenu | CM217732-1g |
(4-(N-Ethylsulfamoyl)phenyl)boronic acid |
871329-65-6 | 97% | 1g |
$207 | 2022-08-31 | |
abcr | AB246215-1g |
4-(N-Ethylsulphonamido)benzeneboronic acid, 97%; . |
871329-65-6 | 97% | 1g |
€327.60 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD305-1g |
[4-(ethylsulfamoyl)phenyl]boronic acid |
871329-65-6 | 95% | 1g |
¥1339.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD305-5g |
[4-(ethylsulfamoyl)phenyl]boronic acid |
871329-65-6 | 95% | 5g |
¥4630.0 | 2024-04-16 | |
Aaron | AR008G0L-5g |
(4-(N-Ethylsulfamoyl)phenyl)boronic acid |
871329-65-6 | 95% | 5g |
$779.00 | 2023-12-13 | |
1PlusChem | 1P008FS9-5g |
(4-(N-Ethylsulfamoyl)phenyl)boronic acid |
871329-65-6 | 98% | 5g |
$973.00 | 2025-02-24 | |
abcr | AB246215-1 g |
4-(N-Ethylsulphonamido)benzeneboronic acid; 97% |
871329-65-6 | 1g |
€327.60 | 2023-06-22 | ||
abcr | AB246215-5 g |
4-(N-Ethylsulphonamido)benzeneboronic acid; 97% |
871329-65-6 | 5g |
€1184.40 | 2023-06-22 |
N-Ethyl 4-boronobenzenesulfonamide 関連文献
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
N-Ethyl 4-boronobenzenesulfonamideに関する追加情報
N-Ethyl 4-Boronobenzenesulfonamide: A Comprehensive Overview
N-Ethyl 4-boronobenzenesulfonamide, identified by the CAS number 871329-65-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in drug discovery, materials synthesis, and advanced chemical research. The molecule comprises a sulfonamide group attached to a boron-containing aromatic ring, making it a versatile building block for various chemical reactions.
The synthesis of N-Ethyl 4-boronobenzenesulfonamide involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These developments have not only improved the scalability of the synthesis but also opened new avenues for exploring related compounds.
In terms of applications, N-Ethyl 4-boronobenzenesulfonamide has shown promise in the field of drug discovery. Its boron-containing moiety allows for selective binding to biological targets, making it a valuable tool in medicinal chemistry. Recent studies have demonstrated its potential as a scaffold for designing kinase inhibitors and other bioactive molecules. Additionally, the compound's stability under physiological conditions makes it an attractive candidate for in vivo studies.
The material science community has also taken notice of N-Ethyl 4-boronobenzenesulfonamide due to its unique electronic properties. Boron-based materials are known for their semiconducting behavior and optical properties, which are highly desirable in electronics and optoelectronics. Researchers have investigated the use of this compound as a precursor for synthesizing boron-doped carbon materials, which exhibit enhanced electrical conductivity and mechanical strength.
Recent research has focused on the environmental impact of N-Ethyl 4-boronobenzenesulfonamide. Studies have shown that the compound exhibits low toxicity to aquatic organisms under controlled conditions, suggesting its potential for use in environmentally friendly chemical processes. However, further investigations are needed to fully understand its long-term ecological effects and degradation pathways.
In conclusion, N-Ethyl 4-boronobenzenesulfonamide (CAS No. 871329-65-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.
871329-65-6 (N-Ethyl 4-boronobenzenesulfonamide) 関連製品
- 850589-32-1(N-Butyl 4-boronobenzenesulfonamide)
- 226396-31-2(Methyl 4-boronobenzenesulfonamide)
- 871329-77-0(N-Isopropyl 3-boronobenzenesulfonamide)
- 871329-67-8(N-Cyclopropyl 4-boronobenzenesulfonamide)
- 871329-76-9(Ethyl 3-boronobenzenesulfonamide)
- 850589-31-0(N-Isopropyl 4-boronobenzenesulfonamide)
- 208516-15-8(t-Butyl 4-boronobenzenesulfonamide)
- 2416860-81-4(3,5-Bis(tert-butoxycarbonyl)benzoic acid)
- 2177060-36-3(N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine)
- 894257-77-3(3-(4-acetylphenyl)-1-(2-chlorophenyl)urea)
